BenchChemオンラインストアへようこそ!

Cyclopenthiazide

diuretic potency thiazide pharmacology dose-response

Sourcing Cyclopenthiazide (CAS 742-20-1) for R&D or formulation? Its 70-100x greater potency vs. hydrochlorothiazide enables ultra-low-dose tablets (0.125 mg), improving patient compliance in combination therapies. The 125 µg dose matches higher doses for efficacy while drastically reducing hypokalemia risk, making it ideal for trials targeting metabolic safety. Note: NCC binding affinity data is not publicly available; not recommended as a reference standard for that specific target.

Molecular Formula C13H18ClN3O4S2
Molecular Weight 379.9 g/mol
CAS No. 742-20-1
Cat. No. B1669512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenthiazide
CAS742-20-1
SynonymsCyclomethiazide;  Su-8341;  SU 8341.
Molecular FormulaC13H18ClN3O4S2
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
InChIInChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)
InChIKeyBKYKPTRYDKTTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenthiazide (CAS 742-20-1) — A High-Potency Thiazide Diuretic for Hypertension and Edema Management


Cyclopenthiazide (Cyclomethiazide, Navidrex) is a benzothiadiazine-derived thiazide diuretic approved for the treatment of hypertension, edema associated with congestive heart failure, and certain renal or hepatic conditions [1]. It functions by inhibiting the sodium-chloride symporter (NCC/SLC12A3) in the distal convoluted tubule of the kidney, promoting natriuresis and diuresis [2]. In vitro pharmacological studies and clinical trials have positioned cyclopenthiazide as one of the most potent thiazide agents on a weight-for-weight basis, with a potency ranking that exceeds hydrochlorothiazide, bendroflumethiazide, and hydroflumethiazide . Typical oral doses for hypertension range from 0.25 mg to 0.5 mg daily, reflecting its high intrinsic activity [3].

Why Cyclopenthiazide Cannot Be Freely Substituted with Other Thiazide Diuretics in Procurement


Despite a shared mechanism of NCC inhibition, thiazide diuretics exhibit profound differences in potency, dose-response relationships, and metabolic side-effect profiles that preclude simple interclass substitution. Chemical structure variations at the 3-position of the benzothiadiazine ring directly influence lipophilicity, renal tubular secretion, and interaction with the NCC binding pocket, resulting in a >1000-fold potency range across the class . For instance, cyclopenthiazide demonstrates approximately 70- to 100-fold greater milligram potency than hydrochlorothiazide and substantially higher potency than bendroflumethiazide [1]. More critically, dose-dependent adverse metabolic effects—including hypokalemia, hyperuricemia, and dysglycemia—are not uniform across agents and are specifically modulated by the chosen dose of cyclopenthiazide [2]. Substituting a lower-potency thiazide at an equipotent milligram dose would necessitate a >10-fold larger pill burden, altering patient compliance, and could result in a distinct biochemical disturbance profile due to differences in off-target activities (e.g., carbonic anhydrase inhibition) [3]. These quantitative divergences mandate precise, evidence-based selection rather than class-based substitution.

Quantitative Comparative Evidence: Cyclopenthiazide Differentiation from In-Class Analogs


Cyclopenthiazide's 100-Fold Potency Advantage Over Hydrochlorothiazide

Cyclopenthiazide demonstrates markedly higher intrinsic diuretic potency compared to hydrochlorothiazide (HCTZ), the most widely prescribed thiazide. In a head-to-head pharmacological assessment, cyclopenthiazide was found to be approximately 70 to 100 times more potent than hydrochlorothiazide on a milligram-for-milligram basis [1]. This potency differential is consistent with the class-wide potency ranking established in comparative pharmacology reviews, which places cyclopenthiazide at the highest end of the thiazide potency spectrum (chlorothiazide < hydrochlorothiazide < hydroflumethiazide < bendroflumethiazide < cyclopenthiazide) . Clinically, this translates to effective antihypertensive doses of cyclopenthiazide at 0.125–0.5 mg daily, whereas hydrochlorothiazide typically requires 12.5–50 mg daily to achieve comparable blood pressure reduction [2].

diuretic potency thiazide pharmacology dose-response

Dose-Dependent Metabolic Profile: 125 μg Maintains Efficacy While Minimizing Hypokalemia and Hyperuricemia

Within cyclopenthiazide's own dose range, a clear differentiation exists between low-dose (125 μg) and conventional-dose (500 μg) regimens. A double-blind, randomized, placebo-controlled study in 53 patients with mild essential hypertension demonstrated that after 8 weeks, 125 μg produced a hypotensive response equivalent to 500 μg (both significantly reduced systolic and diastolic blood pressure vs. placebo) [1]. However, the 500 μg dose caused a significantly greater decrement in serum potassium (0.6 mmol/L) and increase in serum urate (0.06 mmol/L) compared to the 125 μg dose, which did not significantly alter the biochemical profile [1]. This finding was corroborated in a one-year community-based study where maximum decreases in serum potassium were 0.52 mmol/L (500 μg) vs. 0.14 mmol/L (125 μg) (p<0.05), and increases in serum urate were also significantly greater with the higher dose [2]. In type II diabetic hypertensive patients, the 500 μg dose additionally caused a significant rise in blood glucose and triglycerides from pre-treatment values, effects not observed with 125 μg [3].

metabolic side effects hypokalemia hyperuricemia low-dose diuretic

Hyperuricemic Effect Differentiates Cyclopenthiazide from Uricosuric Diuretics

Cyclopenthiazide, like other thiazides, elevates serum uric acid, a property that distinguishes it from diuretics with uricosuric activity. In a randomized crossover study comparing cyclopenthiazide to tienilic acid (a diuretic with uricosuric properties) in 36 hyperuricemic hypertensive patients, the mean serum uric acid concentration during cyclopenthiazide treatment (mean dose 0.41 mg daily) was 0.50 mmol/L, compared to 0.29 mmol/L during tienilic acid treatment (mean dose 210 mg daily) [1]. This represents a 72% higher serum urate level with cyclopenthiazide. Both agents provided equivalent antihypertensive and diuretic effects at these doses, indicating that the urate elevation is a specific class effect of thiazides that is not shared by all diuretic agents [1].

uric acid hyperuricemia thiazide adverse effects gout risk

Fixed-Dose Potassium Chloride Combination Addresses Hypokalemia Risk

A recognized limitation of thiazide monotherapy is the risk of dose-dependent hypokalemia. To address this, cyclopenthiazide is available in a proprietary fixed-dose combination formulation containing 0.125 mg cyclopenthiazide and 450 mg potassium chloride (as a sustained-release core) [1]. This combination is specifically designed to offset the potassium-wasting effect of the diuretic while maintaining antihypertensive efficacy. In a comparative clinical trial, the combination of cyclopenthiazide 0.25 mg plus potassium chloride 600 mg ('Navidrex K') demonstrated efficacy in treating mild to moderate essential hypertension, comparable to a bemetizide/triamterene combination [2]. The pre-formulated combination simplifies dosing and may improve compliance compared to separate administration of a thiazide and a potassium supplement [3].

fixed-dose combination potassium chloride hypokalemia formulation

Duration of Action Supports Once-Daily Dosing, Comparable to Longer-Acting Thiazides

The pharmacodynamic duration of cyclopenthiazide's diuretic and antihypertensive effect provides a practical advantage for once-daily dosing regimens. Following oral administration, diuresis begins within 1–2 hours, peaks at approximately 12 hours, and persists for 24–36 hours [1]. This prolonged duration is comparable to or exceeds that of hydrochlorothiazide (6–12 hours) and bendroflumethiazide (12–18 hours), placing cyclopenthiazide among the longer-acting thiazide diuretics [2]. The extended effect is attributed to its lipophilic structure and sustained NCC inhibition in the distal tubule, enabling consistent 24-hour blood pressure control with a single daily dose .

pharmacokinetics duration of action dosing frequency half-life

Lack of Publicly Available Direct NCC Binding Affinity Data Represents a Key Knowledge Gap

Despite cyclopenthiazide's established clinical efficacy as an NCC inhibitor, no publicly available bioactivity data (e.g., IC₅₀, Kᵢ, or Kd) confirming direct binding to or inhibition of the human NCC (SLC12A3) protein have been reported [1]. The IUPHAR/BPS Guide to Pharmacology notes that while cyclopenthiazide alters sodium and chloride transport in the distal renal tubule and is believed to inhibit NCC in a manner similar to other thiazides, no direct binding data are available [1]. This contrasts with other thiazides, such as polythiazide and hydrochlorothiazide, for which structural and functional inhibition studies of human NCC have been published [2]. The absence of quantitative target engagement data limits direct mechanistic comparison to other NCC inhibitors and represents an area requiring further investigation.

NCC SLC12A3 binding affinity IC50 thiazide target

Cyclopenthiazide Application Scenarios: Where Quantitative Evidence Guides Selection


High-Potency, Low-Pill-Burden Antihypertensive Formulation Development

Cyclopenthiazide's 70- to 100-fold greater potency than hydrochlorothiazide makes it an ideal candidate for developing low-dose combination tablets where pill size and patient compliance are paramount [1]. With effective antihypertensive doses as low as 0.125 mg daily, cyclopenthiazide can be combined with other agents (e.g., ACE inhibitors, ARBs, beta-blockers) without substantially increasing tablet mass [2]. This scenario is particularly relevant for fixed-dose combination products targeting markets where generic hydrochlorothiazide-based combinations dominate but where a smaller pill size could offer a competitive differentiation.

Metabolically Sensitive Hypertensive Populations Requiring Low-Dose Thiazide Therapy

The dose-dependent metabolic data for cyclopenthiazide demonstrate that the 125 μg dose achieves equivalent blood pressure reduction to the 500 μg dose while significantly minimizing hypokalemia (0.14 mmol/L vs. 0.52 mmol/L reduction) and hyperuricemia [1][2]. This profile supports the use of cyclopenthiazide 125 μg in patient populations at elevated risk for diuretic-induced metabolic disturbances, including elderly patients, those with pre-existing gout, and individuals with diabetes mellitus. Procurement for clinical trials or observational studies in these populations should specifically select the low-dose cyclopenthiazide formulation to optimize the benefit-risk ratio [3].

Comparative Pharmacology Studies of Thiazide-Induced Hyperuricemia

The well-characterized hyperuricemic effect of cyclopenthiazide (serum urate 0.50 mmol/L at 0.41 mg daily) provides a quantifiable baseline for studies investigating urate-lowering interventions or comparing the metabolic effects of different diuretic classes [1]. Cyclopenthiazide can serve as a positive control or reference agent in research aimed at understanding thiazide-induced hyperuricemia mechanisms or evaluating novel diuretics with uricosuric properties. Its established dose-urate relationship also makes it a useful tool in pharmacokinetic/pharmacodynamic modeling of urate transport.

Research Requiring Direct NCC Target Engagement Data Should Select Alternative Thiazides

Given the current absence of publicly available direct NCC binding affinity data (IC₅₀, Kᵢ) for cyclopenthiazide, research programs requiring quantitative target engagement—such as high-throughput screening, structure-based drug design, or detailed SAR analysis—should prioritize alternative thiazide diuretics for which such data exist (e.g., hydrochlorothiazide, polythiazide) [1][2]. While cyclopenthiazide's clinical efficacy is well-established, the lack of direct binding data limits its utility as a reference compound in NCC-focused molecular pharmacology studies. This knowledge gap should be explicitly considered during procurement for in vitro target-based assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopenthiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.